Ethyl 2'-amino-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]quinoline]-3'-carboxylate
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Overview
Description
Ethyl 2’-amino-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyranoquinoline moiety, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carboxylate typically involves multi-step reactions. One common method includes the condensation of indole derivatives with pyranoquinoline precursors under controlled conditions. The reaction often requires catalysts such as methanesulfonic acid and solvents like methanol . The process may also involve the use of triethylamine in hot ethanol to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-amino-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: DMSO-HCl system
Reduction: Sodium borohydride
Substitution: α-chloroacetamides, α-bromoacetophenones
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Ethyl 2’-amino-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2’-amino-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
Ethyl 2’-amino-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 2'-amino-2,5'-dioxospiro[1H-indole-3,4'-6H-pyrano[3,2-c]quinoline]-3'-carboxylate |
InChI |
InChI=1S/C22H17N3O5/c1-2-29-20(27)16-18(23)30-17-11-7-3-5-9-13(11)24-19(26)15(17)22(16)12-8-4-6-10-14(12)25-21(22)28/h3-10H,2,23H2,1H3,(H,24,26)(H,25,28) |
InChI Key |
ZJZYJNWOCNDKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)NC5=CC=CC=C52)N |
Origin of Product |
United States |
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